5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid
Description
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid is a benzofuran derivative characterized by a fused benzene-furan core. Key structural features include:
- Methyl group at position 2.
- Carboxylic acid at position 3.
- Carboxy(phenyl)methoxy group at position 5, comprising a benzyl ether linked to a carboxylic acid.
This compound exhibits high polarity due to two carboxylic acid groups, which may enhance solubility in aqueous media but reduce membrane permeability.
Properties
IUPAC Name |
5-[carboxy(phenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10-15(17(19)20)13-9-12(7-8-14(13)23-10)24-16(18(21)22)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBJJORMHDLOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the carboxylic acid groups and the phenylmethoxy group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, while the phenylmethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the benzofuran core but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural Comparison
Key Observations :
- The phenyl ether may enhance lipophilicity marginally .
- 4616-22-2 : Phenyl groups at positions 2 and 5 increase steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
- 93885-41-7 : Saturation of the furan ring reduces planarity, possibly limiting DNA intercalation but improving metabolic stability .
- 81718-77-6 : Positional isomerism shifts the carboxylic acid to position 2, altering hydrogen-bonding patterns and dipole moments .
- Fluorine and Methylsulfanyl Derivatives : Fluorine’s electronegativity enhances binding to electron-rich targets, while methylsulfanyl groups may influence redox metabolism .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Target Compound : High solubility due to carboxylic acids; logP indicates moderate lipophilicity.
- 4616-22-2 : Higher logP aligns with phenyl substituents, favoring membrane permeability.
- 93885-41-7 : Low logP and saturated core enhance solubility but limit tissue penetration.
Biological Activity
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid (CAS: 384364-69-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14O6
- Molar Mass : 326.3 g/mol
- Structural Characteristics : The compound features a benzofuran core with carboxylic acid groups that enhance its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14O6 |
| Molar Mass | 326.3 g/mol |
| CAS Number | 384364-69-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzofuran have shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Anti-inflammatory Effects
Research has also suggested that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response .
Anticancer Potential
The anticancer properties of benzofuran derivatives are well-documented. Studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). The specific pathways activated by this compound warrant further investigation but may involve modulation of cell cycle regulators and pro-apoptotic factors .
Case Study 1: Antimicrobial Efficacy Against MRSA
A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various benzofuran derivatives against MRSA. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potential as alternative treatments for resistant infections .
Case Study 2: Inhibition of Inflammatory Pathways
In an investigation focusing on inflammatory diseases, researchers tested the effects of benzofuran compounds on human monocytes. The study revealed that these compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting their potential use in treating chronic inflammatory conditions .
The biological activities associated with this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.
- ROS Generation : Increased levels of ROS can lead to oxidative stress in target cells, promoting cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
